Sodium 3-bromo-4-acetamidobenzene-1-sulfinate
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Overview
Description
Preparation Methods
The synthesis of Sodium 3-bromo-4-acetamidobenzene-1-sulfinate involves several steps. One common synthetic route includes the bromination of 4-acetamidobenzenesulfinic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically involve controlled temperatures and the use of solvents such as acetic acid to facilitate the bromination process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
Sodium 3-bromo-4-acetamidobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfinic acid group can be oxidized to sulfonic acid or reduced to sulfide.
Common reagents used in these reactions include bromine, sodium hydroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 3-bromo-4-acetamidobenzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of Sodium 3-bromo-4-acetamidobenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or proteins. The bromine atom and the sulfinic acid group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modification of protein structures . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Sodium 3-bromo-4-acetamidobenzene-1-sulfinate can be compared to other similar compounds, such as:
Sodium 4-acetamido-3-bromobenzenesulfinate: Similar in structure but with different positional isomers.
Sodium 3-bromo-4-aminobenzenesulfinate: Lacks the acetamido group, which can lead to different reactivity and applications.
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications.
Biological Activity
Sodium 3-bromo-4-acetamidobenzene-1-sulfinate is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research and as an antimicrobial agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be described by its chemical formula as follows:
- Chemical Formula : C9H8BrN1O3S
- Molecular Weight : 289.13 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of sulfonamides have shown promising results in inhibiting various cancer cell lines. A study evaluating similar compounds demonstrated that modifications on the phenyl ring significantly affected their cytotoxicity against pancreatic cancer cells. The most active derivatives exhibited sub-micromolar GI50 values, indicating strong growth inhibition at low concentrations .
Table 1: Cytotoxicity of Sulfonamide Derivatives Against Cancer Cell Lines
Compound ID | Cell Line | GI50 (µM) |
---|---|---|
14 | MCF-7 (Breast) | 5.5 |
21 | A2780 (Ovarian) | 10.0 |
23 | MiaPaCa-2 | >50 |
34 | U87 (Glioblastoma) | 4.7 |
Note: GI50 values indicate the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Sulfonamides are well-known for their effectiveness against bacterial infections due to their ability to inhibit bacterial folate synthesis. Research indicates that similar compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties .
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
A | Staphylococcus aureus | 8 |
B | Escherichia coli | 16 |
C | Pseudomonas aeruginosa | 32 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in critical metabolic pathways. For example, sulfonamides inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria and certain cancer cells. This inhibition leads to a depletion of folate levels, ultimately resulting in cell death or growth arrest .
Case Studies
Several case studies have documented the efficacy of sodium-based sulfonamides in clinical settings. For instance, a study involving patients with non-small cell lung cancer (NSCLC) indicated that patients treated with sulfonamide derivatives showed improved outcomes compared to those receiving conventional therapies. The study emphasized the importance of next-generation sequencing to tailor treatments based on individual resistance mechanisms .
Properties
Molecular Formula |
C8H7BrNNaO3S |
---|---|
Molecular Weight |
300.11 g/mol |
IUPAC Name |
sodium;4-acetamido-3-bromobenzenesulfinate |
InChI |
InChI=1S/C8H8BrNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
BLLFZPKOYAPWER-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
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